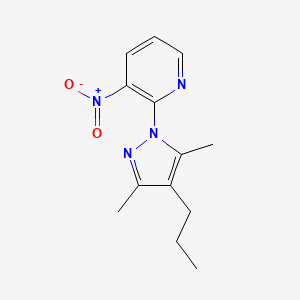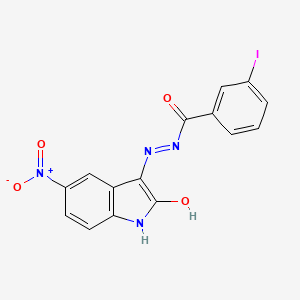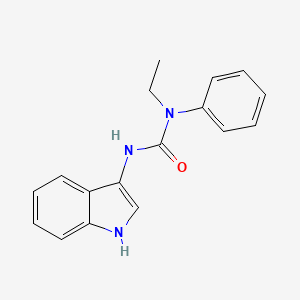![molecular formula C23H28ClN3O3S2 B2957018 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1215644-06-6](/img/structure/B2957018.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Heterocyclic Compounds Synthesis
Research involves the synthesis of novel heterocyclic compounds derived from benzothiazole scaffolds, which are crucial in developing new therapeutic agents. These compounds are synthesized through various chemical reactions, resulting in structures with potential analgesic and anti-inflammatory activities. For example, Abu-Hashem et al. (2020) synthesized compounds exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of benzothiazole derivatives Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Crystal Structure Analysis
The crystal structures of compounds related to thiazolyl acetamides provide insights into their potential interactions and stability. Galushchinskiy, Slepukhin, & Obydennov (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of how such structures might interact at the molecular level Galushchinskiy, Slepukhin, & Obydennov, 2017.
Biological Activities
Cytotoxic Activity Against Cancer Cell Lines
Novel compounds bearing the thiazole scaffold, similar to the target molecule, have been tested for their cytotoxicity against various human cancer cell lines. For instance, Ding et al. (2012) discovered compounds with significant inhibitory activity against MDA-MB-231 breast cancer cells, indicating the potential for thiazole derivatives in cancer therapy Ding et al., 2012.
Src Kinase Inhibition and Anticancer Activities
Thiazolyl acetamide derivatives have been evaluated for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) reported on compounds with significant inhibitory effects on cell proliferation in various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents Fallah-Tafti et al., 2011.
Antibacterial and Antimicrobial Activities
Compounds containing benzothiazole and related scaffolds have been explored for their antibacterial and antimicrobial properties. Research indicates that these compounds exhibit a broad spectrum of activity against various bacteria and microbes, offering a potential pathway for developing new antibacterial agents. Bhoi et al. (2015) synthesized derivatives showing potent antibacterial activity against Gram-positive and Gram-negative bacteria Bhoi, Borad, Parmar, & Patel, 2015.
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-15-18(28-2)5-8-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBVZLSWYWOYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

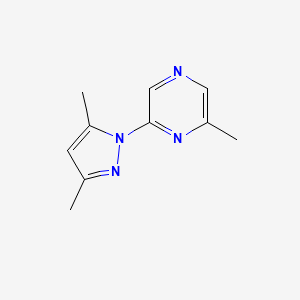
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
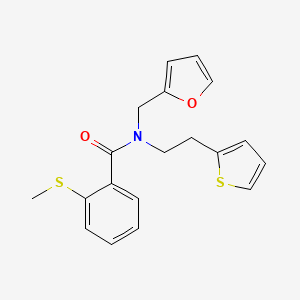
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)
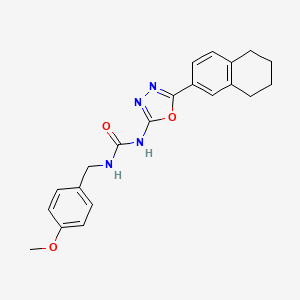

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)
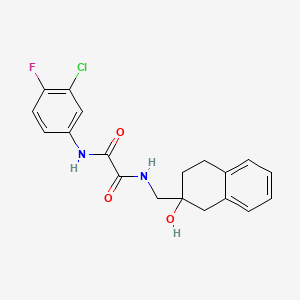
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
